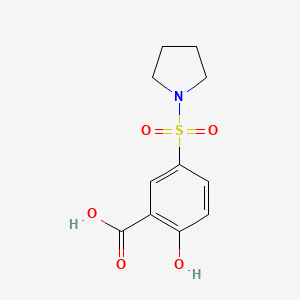

2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid

説明

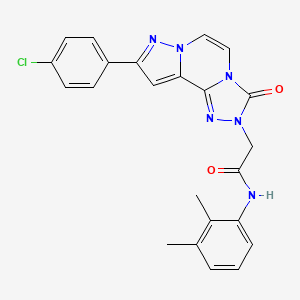

“2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid” is a biochemical compound with the molecular formula C11H13NO5S and a molecular weight of 271.29 . It is used for proteomics research .

Synthesis Analysis

While specific synthesis methods for “2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid” were not found in the search results, pyrrolidine compounds are often synthesized from different cyclic or acyclic precursors, or by functionalizing preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .科学的研究の応用

Medicinal Chemistry and Drug Design

The pyrrolidine ring, a core component of 2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid, is a prevalent feature in medicinal chemistry. It’s often used to create novel compounds with potential therapeutic effects due to its ability to enhance stereochemistry and contribute to three-dimensional molecular diversity . This compound can serve as a building block for designing selective drugs, particularly due to the sulfonyl group which can improve the binding affinity and specificity of the drug candidates.

Agricultural Chemistry

In agriculture, this compound could be explored for the development of new pesticides or herbicides. The sulfonyl group in its structure may be useful in creating compounds that can act as selective inhibitors of plant enzymes, potentially leading to the development of herbicides that are less harmful to non-target plants .

Material Science

2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid may find applications in material science, particularly in the synthesis of polymers. The benzoic acid moiety can be involved in polymerization reactions, while the sulfonyl group could confer additional properties like thermal stability or resistance to degradation .

Environmental Science

This compound’s derivatives could be used in environmental science research, especially in the study of soil and water pollution. Its ability to bind to various contaminants could make it a valuable tool in the development of new methods for environmental cleanup or as a sensor for detecting the presence of hazardous substances .

Biochemistry

In biochemistry, 2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid can be utilized in enzyme inhibition studies. The compound’s structure allows it to fit into the active sites of certain enzymes, thereby inhibiting their action. This can be particularly useful in understanding disease mechanisms or in the development of enzyme-based diagnostics .

Industrial Applications

The chemical structure of 2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid suggests potential uses in industrial processes, such as the synthesis of dyes and pigments. The benzoic acid part of the molecule could be used to attach various functional groups, altering the color properties of the resulting compounds .

特性

IUPAC Name |

2-hydroxy-5-pyrrolidin-1-ylsulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5S/c13-10-4-3-8(7-9(10)11(14)15)18(16,17)12-5-1-2-6-12/h3-4,7,13H,1-2,5-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBNNVRJHMJMMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-fluorobenzyl)thio]-9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2905553.png)

![2-Methyl-4-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2905556.png)

![5-Chloro-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-dichlorophenyl)methyl]pyridin-2-one](/img/structure/B2905557.png)

![N-(3,4-dichlorophenyl)-2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2905563.png)

![3-[(2-fluorophenyl)methyl]-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2905574.png)